Glyodin

Overview

Description

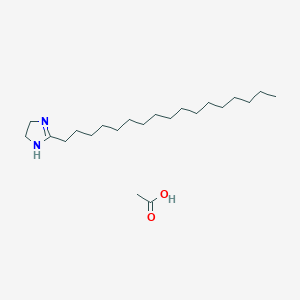

Glyodin, chemically identified as 2-heptadecyl-2-imidazoline (CAS: 556-22-9), is a nitrogen-containing organic compound with the molecular formula C₂₂H₄₄N₂O₂ . It is a soft, wax-like substance insoluble in water but soluble in propylene glycol, dichloroethylene, and isopropanol . Historically, this compound has been utilized as a protective fungicide, particularly effective against apple scab (Venturia inaequalis) and vegetable diseases due to its ability to disrupt fungal cell membranes . Its mode of action involves inhibiting spore germination and mycelial growth, making it a key component in pre-harvest disease management programs.

Scientific Research Applications

Food Science Applications

Nutritional Benefits

Glyodin, as a hydrolysate of gliadin, has been studied for its nutritional benefits. Research indicates that it can act as a natural inhibitor of beta-secretase 1 (BACE1), an enzyme involved in amyloid-beta aggregation linked to Alzheimer's disease. The unique peptide profile of this compound enhances its solubility and stability, suggesting potential use in dietary interventions aimed at preventing neurodegenerative diseases .

Functional Properties in Baking

this compound contributes to the functional properties of gluten in baking. It interacts with glutenin to form a cohesive dough structure, which is crucial for bread-making. The presence of this compound can improve dough elasticity and gas retention, leading to better bread volume and texture .

Medical Applications

Celiac Disease Management

this compound has been investigated for its role in managing celiac disease. It has shown potential in sequestering gluten proteins, thereby reducing their immunogenicity and mitigating the autoimmune response associated with celiac disease. Clinical trials are exploring the efficacy of this compound-based therapies in enhancing gut health and reducing inflammation in affected individuals .

Antioxidant Properties

The antioxidant properties of this compound have been highlighted in studies examining its effects on oxidative stress. For instance, this compound combined with superoxide dismutase (SOD) has demonstrated improved antioxidant activity, suggesting potential applications in preventing age-related dysfunctions and other oxidative stress-related conditions .

Environmental Applications

Bioremediation Potential

this compound's interactions with soil microorganisms indicate its potential use in bioremediation efforts. Studies have shown that it can enhance microbial degradation of xenobiotics in contaminated soils, promoting soil health and restoring ecological balance . The compound's ability to support microbial growth makes it a candidate for developing eco-friendly bioremediation strategies.

Table: Summary of Case Studies on this compound Applications

Mechanism of Action

The mechanism of action of Glyodin involves its interaction with cellular components, leading to staining or redox reactions. In biological staining, this compound binds to specific cellular structures, allowing for detailed observation under a microscope. As a redox indicator, it undergoes color changes based on the oxidation state, providing visual cues for redox reactions .

Comparison with Similar Compounds

Key Properties of Glyodin

| Property | Value |

|---|---|

| Molecular Weight | 293.78 g/mol |

| Melting Point | 94°C |

| Density | 1.035 g/cm³ |

| Solubility | Insoluble in water; soluble in propylene glycol, dichloroethylene |

| Primary Application | Agricultural fungicide |

While the provided evidence lacks direct data on structurally or functionally analogous compounds, this compound can be contextualized within broader fungicide classes. Below is a comparative analysis based on general agrochemical knowledge and inferred parameters from the evidence:

Functional Similarity: Protective Fungicides

This compound belongs to the imidazoline class of fungicides. Two functionally similar compounds include Dodine (a guanidine derivative) and Captan (a phthalimide fungicide).

Table 1: Comparative Efficacy and Properties

| Compound | CAS | Molecular Formula | Solubility | Primary Target Pathogens | Mode of Action |

|---|---|---|---|---|---|

| This compound | 556-22-9 | C₂₂H₄₄N₂O₂ | Hydrophobic | Apple scab, vegetable fungi | Membrane disruption |

| Dodine | 2439-10-3 | C₁₅H₃₃N₃ | Partially water-soluble | Apple scab, stone fruit fungi | Inhibition of fungal respiration |

| Captan | 133-06-2 | C₉H₈Cl₃NO₂S | Low water solubility | Broad-spectrum fungi | Thiol group inactivation |

Key Findings

- Efficacy : this compound and Dodine share specificity against apple scab, but Dodine exhibits broader systemic activity . Captan, while less target-specific, offers protection against a wider range of pathogens.

- Environmental Impact : this compound’s wax-like consistency reduces leaching risk compared to water-soluble Dodine, but its persistence in soil is understudied .

- Toxicity : this compound demonstrates lower mammalian toxicity (LD₅₀ > 5,000 mg/kg) compared to Captan (LD₅₀ = 900 mg/kg), making it preferable for integrated pest management .

Structural Similarity: Imidazoline Derivatives

This compound’s imidazoline ring is a structural hallmark. Compounds like Imazalil (CAS: 35554-44-0) share this feature but differ in substituents, leading to varied bioactivity.

Table 2: Structural and Functional Contrast

| Compound | Core Structure | Substituent | Application |

|---|---|---|---|

| This compound | Imidazoline | C₁₇ alkyl chain | Agricultural fungicide |

| Imazalil | Imidazole | Chlorophenyl group | Post-harvest treatment |

Research Insights

Biological Activity

Glyodin, a protein derived from gliadin, has garnered significant attention in recent years due to its biological activity and implications in various health conditions, particularly celiac disease (CD) and other gluten-related disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on immune response, and potential therapeutic applications.

Overview of this compound

This compound is a component of gluten found in wheat and other grains. It is known to trigger immune responses in susceptible individuals, leading to conditions such as celiac disease. Research has shown that this compound can influence various cellular processes, particularly in the context of inflammation and immune activation.

1. Innate Immune Response Activation

This compound has been shown to stimulate the innate immune system, particularly through its interaction with macrophages. Studies indicate that this compound induces the release of zonulin, a protein that increases intestinal permeability. This process allows for the translocation of gliadin peptides across the intestinal barrier, which subsequently triggers an inflammatory response mediated by macrophages. The activation of macrophages leads to the upregulation of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) .

2. Cytokine Production

The interaction between this compound and macrophages results in significant cytokine production. Research has demonstrated that this compound activates signaling pathways involving myeloid differentiation factor 88 (MyD88), which is crucial for TLR (Toll-like receptor) signaling. This activation leads to increased expression of inflammatory genes and cytokine secretion, contributing to the pathogenesis of gluten-related disorders .

Study on Gliadin-Protected Superoxide Dismutase (GP-SOD)

A notable clinical trial investigated the effects of gliadin-protected superoxide dismutase (GP-SOD) on patients with vitiligo. In this randomized controlled trial involving 50 patients, those receiving GP-SOD showed a significant improvement in repigmentation rates compared to the placebo group after 24 weeks . The results are summarized in Table 1 below.

| Group | Mean Improvement in VES (%) | Statistical Significance (p-value) |

|---|---|---|

| GP-SOD | 19.85 | < 0.0001 |

| Placebo | 8.83 | 0.0676 |

This study highlights the potential therapeutic benefits of this compound derivatives in managing autoimmune conditions.

Impact on Radiation-Induced Fibrosis

Another study explored the impact of SOD-Gliadin on radiation-induced fibrosis (RIF) in mice. The treatment resulted in a significant reduction in pain complaints among subjects treated with SOD-Gliadin compared to controls, indicating its potential role in mitigating inflammatory responses associated with tissue damage .

Summary of Research Findings

Recent research emphasizes the dual role of this compound as both an immunogenic protein and a potential therapeutic agent. Key findings include:

- Increased Intestinal Permeability : this compound induces zonulin release, enhancing gut permeability and facilitating immune responses.

- Pro-inflammatory Cytokine Production : Activation of macrophages leads to increased secretion of cytokines associated with inflammation.

- Therapeutic Potential : this compound derivatives like GP-SOD show promise in clinical applications for autoimmune conditions.

Chemical Reactions Analysis

Oxidation Reactions

Glyodin undergoes oxidation in the presence of strong oxidants such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This reaction typically results in the formation of oxidized derivatives, characterized by structural modifications to its iodine-rich framework12.

Key Conditions :

-

Reagents : KMnO₄ (acidic or neutral conditions), H₂O₂.

-

Temperature : Room temperature to 80°C.

-

Products : Oxidized derivatives with altered iodine bonding patterns1.

Reduction Reactions

Reduction of this compound occurs under controlled conditions with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This process converts its dark green crystalline form to a colorless reduced state12.

Key Conditions :

-

Reagents : NaBH₄ (in ethanol), LiAlH₄ (in anhydrous ether).

-

Products : Reduced this compound derivatives with diminished iodine content1.

Substitution Reactions

This compound participates in nucleophilic substitution reactions where iodine atoms are replaced by functional groups such as hydroxyl (-OH) or amines (-NH₂)1.

Example Reaction :

Key Conditions :

-

Reagents : NaOH, NH₃.

-

Solvents : Methanol or dimethyl sulfoxide (DMSO)1.

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes, releasing iodine vapors and forming phloroglucinol derivatives1.

Thermogravimetric Analysis Data :

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 150–200 | 15–20 | Iodine, CO₂ |

| 200–300 | 40–50 | Phloroglucinol |

Photochemical Reactions

Exposure to UV light induces iodine dissociation, forming reactive intermediates that undergo polymerization or side reactions1.

Key Observations :

-

Wavelength : 254 nm (UV-C).

-

Products : Polymeric iodine compounds and free radicals1.

Reactivity in Solvent Systems

This compound’s solubility and reactivity vary significantly across solvents:

| Solvent | Solubility (g/100 mL) | Reactivity Notes |

|---|---|---|

| Methanol | 25.6 | High iodination |

| Chloroform | 18.9 | Stable |

| Water | <0.1 | Insoluble |

Biological Activity

As a fungicide, this compound disrupts fungal cell membranes via iodine-mediated oxidative damage1. Its efficacy is pH-dependent, with optimal activity observed at pH 5–73.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Glyodin’s biochemical mechanisms?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Feasibility: Ensure access to this compound samples and analytical tools (e.g., HPLC, mass spectrometry).

- Novelty: Identify gaps in existing literature (e.g., this compound’s interaction with plant cell membranes).

- Ethics: Adhere to biosafety protocols for handling agrochemicals.

- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What experimental design principles should guide initial studies on this compound’s efficacy as a fungicide?

- Methodological Answer :

- Controls : Include positive (e.g., commercial fungicides) and negative controls (untreated samples).

- Variables : Standardize environmental conditions (temperature, humidity) to isolate this compound’s effects.

- Replication : Use ≥3 biological replicates to account for variability.

- Document protocols per the Beilstein Journal of Organic Chemistry guidelines, ensuring reproducibility .

Q. How do I conduct a systematic literature review on this compound’s environmental impact?

- Methodological Answer :

- Databases : Search PubMed, Web of Science, and Agricola using keywords: "this compound AND (environmental persistence OR ecotoxicity)."

- Inclusion Criteria : Prioritize peer-reviewed studies with raw data (e.g., LC50 values for non-target organisms).

- Synthesis : Use tools like PRISMA flowcharts to map evidence gaps .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s toxicity to aquatic ecosystems?

- Methodological Answer :

- Triangulation : Cross-validate findings using multiple methods (e.g., in vitro assays + computational modeling).

- Error Analysis : Quantify uncertainties in toxicity metrics (e.g., confidence intervals for LC50).

- Contextual Factors : Compare study conditions (e.g., pH, water hardness) that may alter toxicity outcomes .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound exposure studies?

- Methodological Answer :

- Non-linear Regression : Fit data to log-logistic models (e.g., EC50 estimation).

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for Type I errors.

- Software : Use R packages (drc, ggplot2) or GraphPad Prism for visualization .

Q. How do I ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., solvent purity, catalyst ratios) per Beilstein Journal standards.

- Analytical Validation : Provide NMR, IR, and elemental analysis data for novel compounds.

- Data Archiving : Deposit raw spectra in repositories like ChemRxiv .

Q. What strategies mitigate bias in human subject studies evaluating this compound’s occupational exposure risks?

- Methodological Answer :

- Blinding : Use double-blind designs for symptom reporting.

- Confounding Variables : Adjust for factors like pre-existing health conditions via stratified sampling.

- Ethical Compliance : Obtain IRB approval and informed consent, referencing MRC Appendix guidelines .

Q. Data Management & Reporting

Q. How should I structure a research paper on this compound’s antifungal activity to meet journal standards?

- Methodological Answer :

- Sections : Abstract (≤200 words), Introduction (highlight knowledge gaps), Methods (detailed synthesis/assay protocols), Results (prioritize processed data), Discussion (link findings to hypotheses).

- Tables/Figures : Include dose-response curves and ANOVA results. Raw data (e.g., spectral files) go to supplementary materials .

Q. What criteria validate the use of computational models to predict this compound’s environmental half-life?

- Methodological Answer :

- Calibration : Compare model outputs with empirical soil degradation data.

- Sensitivity Analysis : Test parameters (e.g., microbial activity, temperature) affecting predictions.

- Peer Review : Use platforms like GitHub for open-source model validation .

Q. Handling Complex Scenarios

Q. How do I integrate multi-omics data (transcriptomics, metabolomics) to study this compound’s mode of action?

- Methodological Answer :

- Pipeline Design : Use KNIME or Galaxy for workflow integration.

- Pathway Analysis : Tools like KEGG or STRING map this compound-induced gene/metabolite changes.

- Cross-Validation : Confirm omics findings with targeted assays (e.g., qRT-PCR) .

Properties

IUPAC Name |

acetic acid;2-heptadecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-2(3)4/h2-19H2,1H3,(H,21,22);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMNZCGFRHLNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040297 | |

| Record name | Glyodin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-22-9 | |

| Record name | Glyodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyodin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyodin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyodin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7MNN3GX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.